N-(5-chloro-2-methoxyphenyl)-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide
Description
N-(5-Chloro-2-methoxyphenyl)-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide is a heterocyclic compound featuring a quinoxaline core fused with a carboxamide substituent. The quinoxaline moiety consists of a bicyclic structure with two nitrogen atoms at positions 1 and 4, while the 3-oxo group introduces a ketone functionality. The carboxamide side chain is substituted with a 5-chloro-2-methoxyphenyl group, combining electron-withdrawing (chloro) and electron-donating (methoxy) effects.
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-3-oxo-2,4-dihydroquinoxaline-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O3/c1-23-14-7-6-10(17)8-12(14)19-16(22)20-9-15(21)18-11-4-2-3-5-13(11)20/h2-8H,9H2,1H3,(H,18,21)(H,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGWZSQHDSLPDOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)N2CC(=O)NC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Related compounds have been shown to interact with various targets such as kv7/kcnq/m channels and the enzyme myeloperoxidase
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific research on this compound. It’s worth noting that related compounds have been shown to suppress neuronal hyperexcitability and inhibit myeloperoxidase, suggesting potential neuroprotective and anti-inflammatory effects.
Biochemical Pathways
Related compounds have been shown to affect pathways related to neuronal excitability and inflammation
Pharmacokinetics
A related compound, bms-204352, was found to be primarily metabolized into n-glucuronide and excreted in urine and feces
Result of Action
Related compounds have been shown to suppress neuronal hyperexcitability and inhibit myeloperoxidase, suggesting potential neuroprotective and anti-inflammatory effects.
Biological Activity
N-(5-Chloro-2-methoxyphenyl)-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article delves into its biological activity, synthesis, and relevant case studies.
Chemical Structure and Properties
The compound's chemical formula is with a molecular weight of 319.74 g/mol. The structure features a quinoxaline core, which is known for its diverse biological properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of quinoxaline derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines.
- Mechanism of Action : The compound may act as a DNA intercalator, disrupting the replication process of cancer cells. This mechanism has been observed in other quinoxaline derivatives, which showed inhibition of topoisomerase II, an enzyme crucial for DNA unwinding during replication .
- Case Studies : In a comparative study of quinoxaline derivatives, compounds with structural similarities demonstrated IC50 values in the low micromolar range against HCT116 (colon cancer) and MCF7 (breast cancer) cell lines. For instance, one derivative exhibited an IC50 of 1.9 µg/mL against HCT116 cells .
Antimicrobial Activity
Quinoxaline derivatives are also noted for their antibacterial properties. The compound this compound has shown promise against various bacterial strains.
- Activity Against Resistant Strains : Similar compounds have demonstrated efficacy in restoring the activity of antibiotics against resistant strains of bacteria like Staphylococcus aureus. This suggests that quinoxaline derivatives may enhance the effectiveness of existing antibiotics .
- Quantitative Evaluation : The minimum inhibitory concentrations (MICs) for related compounds were recorded at concentrations significantly lower than those required for traditional antibiotics, indicating a potential for development as new antimicrobial agents .
Synthesis Methods
The synthesis of this compound can be achieved through various synthetic routes:
- Starting Materials : The synthesis typically begins with readily available 5-chloro-2-methoxyaniline and appropriate quinoxaline precursors.
- Reactions : Key reactions include condensation and cyclization steps that facilitate the formation of the quinoxaline ring system along with the carboxamide group.
Research Findings Summary
Scientific Research Applications
Antiviral Applications
Quinoxaline derivatives, including N-(5-chloro-2-methoxyphenyl)-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide, have been investigated for their antiviral properties. Recent studies highlight their efficacy against several viral pathogens:
- Influenza Virus : Research indicates that quinoxaline derivatives exhibit strong inhibitory effects against the H1N1 strain of the influenza virus. One derivative demonstrated an IC50 value of with minimal cytotoxicity (CC50 value of ) in non-cancerous cells . This suggests a promising therapeutic potential for treating influenza infections.
- SARS-CoV-2 : The compound has also been studied for its potential to inhibit the SARS-CoV-2 virus, the causative agent of COVID-19. The structure–activity relationship (SAR) analyses indicate that modifications to the quinoxaline core can enhance antiviral activity .
Anticancer Properties
The anticancer potential of this compound has been explored through various studies:
- Cell Line Studies : In vitro studies have shown that certain quinoxaline derivatives exhibit significant cytotoxicity against cancer cell lines such as HCT-116 and MCF-7. For instance, some compounds displayed IC50 values as low as compared to doxorubicin's , indicating a strong potential for development as anticancer agents .
- Mechanism of Action : The mechanisms underlying the anticancer effects involve the induction of apoptosis and inhibition of cell proliferation pathways. Detailed molecular docking studies have provided insights into the binding interactions between these compounds and their biological targets .
Synthetic Methodologies
The synthesis of this compound is notable for its efficiency and versatility:
- Direct Amidation Techniques : Recent advancements have introduced direct amidation methods that allow for the efficient incorporation of amide functionalities at the C-3 position of quinoxalinones using isocyanides in aqueous conditions . This method enhances the sustainability of synthetic routes by minimizing hazardous solvents and reagents.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Table 2: Comparison of Core Heterocycles
Pyrazole and Sulfanyl Derivatives ()
outlines a pyrazole derivative (5-(3-chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde) with a sulfanyl linkage and trifluoromethyl group. While structurally distinct from the target compound, notable comparisons include:
- Electron-Withdrawing Groups : The trifluoromethyl group in the pyrazole derivative is highly electronegative, contrasting with the target compound’s chloro and methoxy groups. This affects lipophilicity and membrane permeability.
- Sulfur Linkages: The sulfanyl group may improve solubility or act as a hydrogen-bond acceptor, whereas the carboxamide in the target compound offers hydrogen-bond donor/acceptor versatility .
Implications of Structural Variations
- Bioactivity : Nitro groups () may confer antimicrobial activity, while fluorophenyl groups () are common in anticancer agents. The target compound’s mixed substituents could balance selectivity and potency.
- Synthetic Accessibility : Room-temperature carboxamide coupling () is advantageous for scalability, whereas complex heterocycles (e.g., oxadiazole in ) may require multi-step synthesis.
Q & A
Q. What are the recommended synthetic routes for synthesizing N-(5-chloro-2-methoxyphenyl)-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step condensation and cyclization reactions. Key steps include:
- Amide bond formation between a chlorinated aniline derivative and a quinoxaline precursor.
- Cyclization under controlled pH (e.g., acidic or basic conditions) to form the dihydroquinoxaline core.
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dioxane are often used to enhance solubility and reaction efficiency .
- Catalysts : Zinc chloride or palladium-based catalysts may accelerate specific steps .
- Monitoring : Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are critical for tracking reaction progress and purity .
Q. Table 1: Example Reaction Optimization Parameters
| Step | Solvent | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Amidation | DMF | None | 80 | 65 |
| Cyclization | Dioxane | ZnCl₂ | 110 | 78 |
Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?
- Methodological Answer :
- Chromatography : HPLC with UV detection (λ = 254 nm) is standard for assessing purity. Reverse-phase C18 columns and acetonitrile/water gradients are typical .
- Spectroscopy :
- NMR (¹H, ¹³C) to confirm substituent positions and aromatic proton environments.
- FT-IR for identifying carbonyl (C=O, ~1700 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) groups .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
Q. How should researchers design in vitro assays to evaluate this compound’s biological activity?
- Methodological Answer :
- Target Selection : Prioritize enzymes or receptors associated with quinoxaline derivatives (e.g., kinase inhibitors, antimicrobial targets) .
- Dose-Response Curves : Use serial dilutions (e.g., 0.1–100 µM) to calculate IC₅₀ values.
- Controls : Include positive controls (known inhibitors) and vehicle-only controls.
- Replication : Triplicate experiments to ensure statistical validity .
Advanced Research Questions
Q. What computational strategies can predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model binding poses with target proteins (e.g., kinases). Focus on hydrogen bonding and hydrophobic interactions with the chlorophenyl and carboxamide groups .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions .
- QSAR Modeling : Corporate structural descriptors (e.g., logP, polar surface area) to predict activity across analogs .
Q. How can researchers address contradictory data in studies of this compound’s mechanism of action?
- Methodological Answer :
- Cross-Validation : Replicate assays in independent labs using standardized protocols.
- Pathway Analysis : Employ transcriptomics (RNA-seq) or proteomics to identify off-target effects.
- Statistical Design : Apply factorial design (e.g., Box-Behnken) to test variables (e.g., concentration, incubation time) that may explain discrepancies .
Q. Table 2: Example Factorial Design for Mechanism Studies
| Factor | Low Level | High Level | Response (Activity %) |
|---|---|---|---|
| [Compound] | 10 µM | 50 µM | 35 vs. 72 |
| pH | 6.5 | 7.5 | 50 vs. 65 |
Q. What strategies optimize the compound’s stability under varying environmental conditions?
- Methodological Answer :
- Accelerated Stability Testing : Expose the compound to stressors (40°C/75% RH for 4 weeks) and monitor degradation via HPLC .
- Excipient Screening : Test co-solvents (e.g., PEG-400) or cyclodextrins to enhance aqueous stability .
- pH Profiling : Assess solubility and degradation kinetics across pH 3–8 using UV-Vis spectroscopy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
